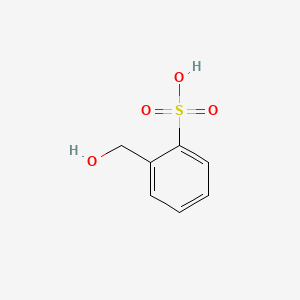

Hydroxymethylbenzenesulphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

94086-65-4 |

|---|---|

Molecular Formula |

C7H8O4S |

Molecular Weight |

188.20 g/mol |

IUPAC Name |

2-(hydroxymethyl)benzenesulfonic acid |

InChI |

InChI=1S/C7H8O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11) |

InChI Key |

PUVZCXOXLTYJCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CO)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Innovation for Hydroxymethylbenzenesulphonic Acid

Established Synthetic Pathways to Hydroxymethylbenzenesulphonic Acid

The synthesis of this compound can be approached through several established chemical routes. These methods primarily involve the strategic introduction of the sulfonic acid and hydroxymethyl functional groups onto a benzene (B151609) ring, utilizing well-known aromatic chemistry principles.

A primary and logical pathway to this compound involves a two-step sequence starting from benzaldehyde (B42025).

First, the regioselective sulfonation of benzaldehyde is performed. The aldehyde group (-CHO) is a deactivating, meta-directing group in electrophilic aromatic substitution. Therefore, reacting benzaldehyde with a sulfonating agent like fuming sulfuric acid directs the sulfonic acid group (-SO₃H) predominantly to the meta-position, yielding 3-formylbenzenesulfonic acid. numberanalytics.com

The second step is the reduction of the aromatic aldehyde to a primary alcohol. The formyl group of 3-formylbenzenesulfonic acid is reduced to a hydroxymethyl group (-CH₂OH) to yield the final product, 3-hydroxymethylbenzenesulphonic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. britannica.com Commonly employed methods include:

Metal Hydride Reduction : Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reducing aldehydes to primary alcohols. britannica.comresearchgate.net Sodium borohydride is generally preferred for its greater functional group tolerance and milder reaction conditions.

Catalytic Hydrogenation : This method involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. britannica.comnih.gov Catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) are often used. britannica.com This approach is highly efficient and is considered a greener alternative to metal hydrides. nih.gov

Transfer Hydrogenation : An alternative catalytic method uses a hydrogen donor like formic acid in the presence of a palladium catalyst to achieve the reduction. tandfonline.com

The choice of reducing agent depends on factors such as desired selectivity, reaction scale, and compatibility with the sulfonic acid group.

Table 1: Comparison of Reduction Methods for Aromatic Aldehydes

| Method | Typical Reagents | Key Advantages | Considerations | Reference |

|---|---|---|---|---|

| Metal Hydride Reduction | Sodium Borohydride (NaBH₄) | High yields, mild conditions, good selectivity. | Stoichiometric reagent, generates waste salts. | britannica.comresearchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High atom economy, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment. | britannica.comnih.gov |

| Transfer Hydrogenation | Formic Acid (HCOOH), Pd(OAc)₂ | Avoids use of gaseous H₂, mild conditions. | May require specific ligands and co-solvents for efficiency. | tandfonline.com |

Hydroxymethyl groups can be introduced onto sulfonated aromatic rings through condensation reactions with formaldehyde (B43269). This chemistry is fundamental to the production of various industrial polymers and resins. For example, phenolsulfonic acid is known to react with formaldehyde and urea (B33335) to form complex copolymers. epa.gov In these processes, formaldehyde acts as a cross-linking agent, connecting aromatic units via methylene (B1212753) (-CH₂-) bridges. epa.gov

While the goal of these industrial processes is typically the formation of high-molecular-weight polymers rather than the isolation of a simple monomeric hydroxymethyl derivative, the underlying reaction demonstrates the electrophilic substitution of formaldehyde (or its protonated form) onto an activated aromatic ring. epa.govnih.gov The reaction of benzenesulfonic acid or phenolsulfonic acid with formaldehyde can lead to products that are described as "benzenesulfonic acid, hydroxy-, polymer with formaldehyde". nih.gov This indicates that under specific conditions, hydroxymethylation occurs, followed by polymerization. To isolate a monomeric product like this compound, reaction conditions would need to be carefully controlled to favor the initial hydroxymethylation step while preventing subsequent condensation.

Another synthetic strategy involves starting with a pre-existing benzenoid sulfonic acid and modifying a different substituent on the ring to create the hydroxymethyl group. A prominent example of a suitable precursor is p-toluenesulfonic acid, which is industrially available.

The synthesis from p-toluenesulfonic acid would involve the oxidation of the benzylic methyl group. This transformation is typically challenging to stop at the alcohol or aldehyde stage and often proceeds to the carboxylic acid. A plausible multi-step sequence would be:

Oxidation : The methyl group of p-toluenesulfonic acid is oxidized to a carboxylic acid group, yielding 4-sulfobenzoic acid. Various strong oxidizing agents can accomplish this. Studies on the oxidative degradation of p-toluenesulfonic acid confirm the reactivity of the aromatic ring and its substituents. nih.gov

Reduction : The resulting carboxylic acid group is then reduced to a primary alcohol. This reduction is more challenging than the reduction of an aldehyde and typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

This route provides a way to access isomers that may not be readily available through the direct sulfonation of a substituted benzene, such as the para-isomer, 4-hydroxymethylbenzenesulphonic acid.

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, safety, and environmental impact of the process.

The synthesis of this compound via the benzaldehyde route relies on electrophilic aromatic sulfonation, a cornerstone reaction in industrial organic chemistry. numberanalytics.com The mechanism proceeds through several key steps:

Formation of the Electrophile : The true electrophile in sulfonation is sulfur trioxide (SO₃). In concentrated or fuming sulfuric acid, SO₃ is present in equilibrium and acts as a powerful electrophile. numberanalytics.com

Electrophilic Attack : The π-electron system of the aromatic ring (e.g., benzaldehyde) attacks the electrophilic sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A base, typically the hydrogensulfate ion (HSO₄⁻) present in the mixture, removes a proton from the carbon atom bearing the new C-S bond. This restores the aromaticity of the ring.

Protonation : The resulting sulfonate anion is protonated by the strong acid medium to give the final sulfonic acid product.

Understanding this mechanism is crucial for controlling the regioselectivity and preventing side reactions. For instance, the reaction is known to be reversible, and high temperatures in dilute aqueous acid can lead to desulfonation.

Applying green chemistry principles aims to make the synthesis of this compound more sustainable. researchgate.netresearchgate.net

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis | Reference |

|---|---|---|

| Waste Prevention | Using catalytic methods (e.g., catalytic hydrogenation) instead of stoichiometric reagents (e.g., LiAlH₄) minimizes inorganic waste. | nih.gov |

| Atom Economy | Catalytic hydrogenation offers 100% atom economy for the reduction step. Direct hydroxymethylation, if feasible, would also be highly atom-economical. | nih.gov |

| Less Hazardous Chemical Syntheses | Conventional sulfonation uses large excesses of corrosive fuming sulfuric acid. Alternatives like SO₃ complexes (e.g., pyridine-SO₃) are milder and more selective, reducing hazards. | rscspecialitychemicals.org.uk |

| Designing Safer Chemicals | The final product itself should be evaluated for its environmental persistence and toxicity. | |

| Safer Solvents and Auxiliaries | Solvent-free reductions, for example using solid acid-activated sodium borohydride, can eliminate the need for volatile organic solvents. | researchgate.net |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, such as certain catalytic hydrogenations or NaBH₄ reductions, reduces energy consumption compared to high-temperature processes. | amazonaws.com |

| Use of Renewable Feedstocks | While benzene derivatives are typically petrochemical-based, research into bio-based aromatics could provide renewable starting materials in the future. | researchgate.net |

| Reduce Derivatives | A direct hydroxymethylation of benzenesulfonic acid would be preferable to a multi-step process involving protection/deprotection or functional group interconversion. | |

| Catalysis | Employing recyclable heterogeneous catalysts (e.g., Pd/C) for reduction steps is superior to using single-use stoichiometric reagents. | nih.govresearchgate.net |

Flow Chemistry and Continuous Processing Approaches

The transition from batch to continuous-flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals like this compound. Flow chemistry utilizes microreactors or packed-bed reactors, which provide superior heat and mass transfer compared to traditional batch vessels. nih.govalmacgroup.com This precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields, improved selectivity, and the safe handling of hazardous reagents. nih.gov

A well-documented continuous-flow process for the sulfonation of 1,2-diaminobenzene to produce 3,4-diaminobenzenesulfonic acid serves as a strong model for the potential synthesis of this compound. google.com In such a setup, a stream of the starting material (e.g., benzyl (B1604629) alcohol) dissolved in a molar excess of a sulfonating agent like sulfuric acid would be introduced into the inlet of a continuous-flow microreactor. google.com The high surface-area-to-volume ratio of the microreactor's channels allows for rapid heating to the optimal reaction temperature and efficient dissipation of the exothermic heat of reaction, preventing the formation of unwanted byproducts. almacgroup.comunimi.it

The system can be designed with sequential modules that control different stages of the reaction, from initial mixing and heating to residence time and quenching. google.com This approach not only enhances process control but also facilitates the in-situ generation and immediate consumption of unstable intermediates. nih.gov The scalability of a proven flow process is often more straightforward than batch scale-up, achievable by either extending the operational time, increasing the reactor size ("sizing up"), or running multiple reactors in parallel ("numbering up"). almacgroup.com

Table 1: Hypothetical Parameters for Continuous-Flow Synthesis of this compound (Based on analogous sulfonation processes google.com)

| Parameter | Value/Condition | Rationale |

| Reactants | Benzyl alcohol, Sulfuric Acid | Direct hydroxymethylation and sulfonation. |

| Molar Ratio (H₂SO₄:Substrate) | > 5:1 | A molar excess of sulfuric acid acts as both reactant and solvent, driving the reaction to completion. google.com |

| Reactor Type | Heated Microreactor or Packed-Bed | Provides excellent heat transfer and precise temperature control for a highly exothermic reaction. nih.govalmacgroup.com |

| Reaction Temperature | 180 °C - 220 °C | Elevated temperatures are often required for sulfonation reactions to proceed at an efficient rate. google.com |

| Residence Time | Seconds to Minutes | Rapid reaction kinetics in flow reactors significantly reduce the required processing time compared to batch methods. nih.gov |

| Pressure | Atmospheric to Elevated | Can be controlled to maintain solvent in the liquid phase above its boiling point (superheating). unimi.it |

Catalytic Promotion in this compound Formation

Catalysis offers a pathway to milder reaction conditions, higher selectivity, and more sustainable processes for producing this compound. Various catalytic systems can be envisioned for either the direct sulfonation of a benzyl alcohol derivative or the functionalization of a pre-formed sulphonic acid.

Enzymatic Catalysis: Aryl sulfotransferases (ASTs) are capable of catalyzing the sulfation of benzylic alcohols using a sulfate (B86663) donor like 3'-phosphoadenosine 5'-phosphosulfate. nih.gov Research on rat hepatic AST IV has shown that the catalytic efficiency is influenced by the molecular characteristics of the benzyl alcohol substrate, including its lipophilicity and stereochemistry at the benzylic carbon. nih.gov This biocatalytic approach offers high selectivity under mild physiological conditions.

Heterogeneous Acid Catalysis: Solid acid catalysts provide significant operational advantages, including ease of separation from the reaction mixture and potential for recyclability. acgpubs.org Materials such as sulfonic-acid-functionalized hyper-crosslinked polymers or sulfonated silica (B1680970) (e.g., SBA-15-Ph-SO₃H) can effectively catalyze reactions like Friedel-Crafts alkylations and acylations. acgpubs.orgnih.gov These catalysts could be employed in the sulfonation of benzyl alcohol, benefiting from strong acidic sites and high thermal stability. acgpubs.org

Metal-Based Catalysis: The selective oxidation of benzyl alcohol to benzaldehyde is a well-studied reaction using various metal catalysts, including palladium supported on graphitic carbon nitride (Pd/g-C3N4) and gold-based catalysts. mdpi.commdpi.com While this is an oxidation reaction, it demonstrates the utility of metal catalysts in activating the benzyl position. A subsequent sulfonation step or a one-pot oxidation-sulfonation system could be developed. For instance, sulfathiazole-functionalized magnetic nanoparticles have shown great versatility in catalyzing the oxidation of various benzyl alcohol derivatives. researchgate.net

Table 2: Comparison of Catalytic Systems for this compound Synthesis

| Catalytic System | Approach | Key Advantages | Potential Challenges |

| Aryl Sulfotransferase (AST) | Enzymatic sulfation of benzyl alcohol. nih.gov | High selectivity (regio- and stereospecificity), mild reaction conditions. | Enzyme stability, cost of cofactors, substrate scope limitations. nih.gov |

| Solid Acid Catalysts (e.g., SBA-15-Ph-SO₃H) | Heterogeneous-catalyzed sulfonation. nih.gov | Recyclable, easy to separate, high thermal stability, suitable for flow reactors. acgpubs.org | Potential for catalyst deactivation, mass transfer limitations. |

| Metal Nanoparticles (e.g., Pd/g-C3N4) | Activation of benzyl position via oxidation, followed by sulfonation. mdpi.com | High catalytic activity, can operate under solvent-free conditions. | Multi-step process may be required, potential for metal leaching. mdpi.com |

| Functionalized Nanoparticles (γ-Fe2O3/SiO2-STZ) | Versatile catalysis for functionalizing benzyl alcohol derivatives. researchgate.net | High efficiency, catalyst can be magnetically separated and reused. | Synthesis of the catalyst can be complex. researchgate.net |

Preparation of Structurally Modified this compound Analogues and Derivatives

The synthesis of analogues and derivatives allows for the fine-tuning of the molecule's physical and chemical properties for specific applications.

Synthesis of Substituted this compound Isomers

The preparation of isomers with various substituents on the aromatic ring can be readily achieved by selecting the appropriately substituted starting material. The catalytic oxidation of a wide range of benzyl alcohol derivatives bearing either electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl) groups has been successfully demonstrated using systems like sulfathiazole-functionalized magnetic nanoparticles. researchgate.net This indicates that the core synthesis can be adapted to a variety of substituted precursors to yield the corresponding substituted hydroxymethylbenzenesulphonic acids.

Similarly, Friedel-Crafts benzylation reactions using sulfonic-acid-functionalized catalysts have been shown to work with a range of substituted arenes, including anisole, toluene (B28343), and p-xylene, reacting them with benzyl alcohols to produce substituted diarylmethanes. acgpubs.org This principle can be reversed, starting with a substituted benzyl alcohol to produce the desired isomer.

Table 3: Examples of Substituted Precursors for Analogue Synthesis (Based on demonstrated catalytic reactions with benzyl alcohol derivatives)

| Starting Material (Substituted Benzyl Alcohol) | Potential Product (Substituted Acid) | Relevant Reaction Type | Reference |

| 4-Methylbenzyl alcohol | 4-Hydroxymethyl-2-methylbenzenesulphonic acid | Catalytic Oxidation/Sulfonation | researchgate.net |

| 4-Methoxybenzyl alcohol | 4-Hydroxymethyl-2-methoxybenzenesulphonic acid | Catalytic Oxidation/Sulfonation | researchgate.net |

| 4-Chlorobenzyl alcohol | 2-Chloro-4-hydroxymethylbenzenesulphonic acid | Catalytic Oxidation/Sulfonation | researchgate.net |

| 4-Nitrobenzyl alcohol | 4-Hydroxymethyl-2-nitrobenzenesulphonic acid | Catalytic Oxidation/Sulfonation | researchgate.net |

| (S)-(-)-1-Phenylethanol | Chiral α-Methylbenzylsulfonic acid analogue | Enzymatic Sulfation | nih.gov |

Incorporation into Complex Molecular Architectures via Condensation Reactions

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental for building complex structures. luxembourg-bio.com The bifunctional nature of this compound, with its hydroxyl (-OH) and sulphonic acid (-SO₃H) groups, makes it an ideal building block for incorporation into larger molecules like polymers or specialized esters.

The hydroxyl group can participate in an esterification reaction with a carboxylic acid to form a standard ester linkage. wikipedia.org Conversely, the sulphonic acid group can be activated and reacted with an alcohol to form a sulphonate ester. Efficient methods have been developed for this transformation, including activating the sulphonic acid as a corresponding N-hydroxybenzotriazole ester or an Oxyma ester, which can then react with an amine or alcohol under mild conditions. luxembourg-bio.com This avoids the production of harsh byproducts like HCl, making the method compatible with sensitive functional groups. luxembourg-bio.com

Solid-Phase Synthesis Approaches for Specialized Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the stepwise construction of complex molecules on a solid support, simplifying purification by allowing excess reagents and byproducts to be washed away after each step. wikipedia.org This methodology, famously developed for peptide synthesis, can be adapted for creating specialized derivatives of this compound. almacgroup.comwikipedia.org

An efficient method for creating sulphonic esters utilizes a polymer-bound primary triazene. researchgate.net In this approach, the this compound would be added to the polymer-bound reagent, which acts as an alkylating agent upon protonation by the acidic sulphonic acid group, forming the desired ester while the remainder of the molecule remains anchored to the solid support. researchgate.net Further reactions could then be performed on the free hydroxyl group.

Alternatively, the molecule could be anchored to the resin via its hydroxyl group, leaving the sulphonic acid moiety free for modification. For instance, methods developed for solid-phase peptide synthesis (SPPS) can be used to create sulphonamides. This involves activating the sulphonic acid and reacting it with an amine, a process shown to be compatible with acid-labile resins and protecting groups common in Fmoc-based SPPS. luxembourg-bio.com After the desired derivative is fully assembled on the resin, it is cleaved from the solid support to yield the final, purified product. wikipedia.org

Table 4: General Cycle for Solid-Phase Synthesis of a this compound Derivative

| Step | Action | Purpose |

| 1. Anchoring | Covalently attach a protected this compound molecule to a solid support resin (e.g., via its hydroxyl group). | Immobilizes the starting material for stepwise synthesis. wikipedia.org |

| 2. Washing | Wash the resin with appropriate solvents. | Remove excess, unreacted starting material. |

| 3. Deprotection | Remove a protecting group from the sulphonic acid (if applicable) or other functional site. | Expose the functional group for the next reaction. |

| 4. Coupling | Add an excess of the next building block (e.g., an amine to form a sulphonamide) along with an activating agent. luxembourg-bio.com | Form the desired chemical bond. Using excess reagent drives the reaction to completion. wikipedia.org |

| 5. Washing | Wash the resin with appropriate solvents. | Remove excess reagents and soluble byproducts. wikipedia.org |

| 6. Repeat/Cleavage | Repeat steps 3-5 for further modifications or proceed to final cleavage. | Elongate the molecular chain or finish the synthesis. |

| 7. Final Cleavage | Treat the resin with a strong acid (e.g., Trifluoroacetic acid - TFA). | Release the final, purified derivative from the solid support. luxembourg-bio.com |

Chemical Reactivity and Mechanistic Investigations of Hydroxymethylbenzenesulphonic Acid

Proton-Transfer and Acid-Base Reactivity of the Sulfonic Acid Moiety

Hydroxymethylbenzenesulphonic acid possesses a sulfonic acid group (-SO₃H), which is a strong acid. wikipedia.org The acidity of sulfonic acids surpasses that of corresponding carboxylic acids by a factor of about a million. wikipedia.org For instance, the pKa values for p-Toluenesulfonic acid and methanesulfonic acid are -2.8 and -1.9, respectively, whereas benzoic acid and acetic acid have pKa values of 4.20 and 4.76. wikipedia.org This pronounced acidity is a key feature of the sulfonic acid moiety.

The Brønsted-Lowry theory defines an acid as a proton (H⁺) donor and a base as a proton acceptor. tutorchase.com Acid-base reactions are essentially proton-transfer reactions. tutorchase.comsrsvidyamahapitha.org The strength of an acid is determined by its ability to donate a proton. tutorchase.com Sulfonic acids are effective proton donors, readily transferring a proton to a base. wikipedia.orgtutorchase.com This process is reversible, establishing an equilibrium between the acid and its conjugate base, and the base and its conjugate acid. srsvidyamahapitha.orglibretexts.org

The general mechanism for proton transfer involves the movement of electrons from the base to the acidic proton of the acid. libretexts.org In the context of this compound, the sulfonic acid group readily donates its proton to a base. The resulting sulfonate anion (R-SO₃⁻) is stabilized by resonance, which contributes to the high acidity of the parent compound.

Studies on proton transfer between photoacids like 8-hydroxy-1,3,6-pyrenetrisulfonic acid (HPTS) and bases in aqueous solutions have revealed complex mechanisms. nih.gov These investigations, utilizing techniques such as femtosecond mid-infrared spectroscopy, have shown that proton transfer can occur through different pathways, including direct transfer via a water wire or indirect transfer where the proton is first released to the solvent and then taken up by the base. nih.gov

The acidic properties of sulfonic acid groups can be characterized by methods like ammonia (B1221849) adsorption microcalorimetry. researchgate.net This technique has been used to determine the number and strength of acid sites in materials functionalized with sulfonic acid groups. researchgate.net

| Compound | pKa |

| p-Toluenesulfonic acid | -2.8 wikipedia.org |

| Methanesulfonic acid | -1.9 wikipedia.org |

| Benzoic acid | 4.20 wikipedia.org |

| Acetic acid | 4.76 wikipedia.org |

Reactivity of the Hydroxymethyl Group in Organic Transformations

Condensation polymerization is a process where monomers react to form larger structural units, often with the elimination of a small molecule like water or methanol (B129727). byjus.com This type of polymerization typically involves monomers with one or two functional groups, such as alcohol, amine, or carboxylic acid groups. byjus.com this compound, containing both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, can potentially participate in condensation polymerization reactions.

The formation of polyesters, for example, occurs through the reaction of a dicarboxylic acid with a diol, eliminating water. youtube.com Similarly, polyamides (like nylon) are formed from the reaction of a dicarboxylic acid and a diamine. youtube.com The presence of the hydroxymethyl group in this compound allows it to act as an alcohol monomer.

The general mechanism of condensation polymerization involves a step-growth process where monomers, dimers, and oligomers react with each other. byjus.comlibretexts.org The terminal functional groups remain active throughout the polymerization, allowing for the gradual build-up of long polymer chains. libretexts.org The presence of polar functional groups, such as the sulfonic acid group, can enhance intermolecular attractions and influence the properties of the resulting polymer. libretexts.org

For instance, the reaction of phenols with aldehydes, catalyzed by a base, leads to the formation of Bakelite resins, a type of thermosetting polymer. libretexts.org While not a direct analogue, this illustrates how hydroxyl-containing aromatic compounds can undergo condensation polymerization.

The hydroxymethyl group of this compound can undergo dehydration, which is an elimination reaction that results in the formation of an alkene (in this case, a vinylsulfonic acid derivative) and a molecule of water. masterorganicchemistry.com This reaction is typically acid-catalyzed and requires heat. libretexts.org

The mechanism of alcohol dehydration depends on the structure of the alcohol. libretexts.org Primary alcohols, like the hydroxymethyl group, generally undergo dehydration via an E2 mechanism. libretexts.orgyoutube.com In this concerted process, a base (which can be the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the hydroxyl-bearing carbon, while the protonated hydroxyl group (a good leaving group) departs simultaneously. youtube.comyoutube.com

Secondary and tertiary alcohols, on the other hand, tend to dehydrate through an E1 mechanism, which involves the formation of a carbocation intermediate. libretexts.orgyoutube.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form an alkyloxonium ion. libretexts.org This ion then leaves as water, creating a carbocation. A base then abstracts a proton from an adjacent carbon to form the double bond. libretexts.org

The temperature required for dehydration varies with the alcohol's structure, with tertiary alcohols dehydrating at the lowest temperatures and primary alcohols requiring the highest temperatures. libretexts.org

| Alcohol Type | Dehydration Temperature Range (°C) | Mechanism |

| Primary | 170 - 180 libretexts.org | E2 libretexts.orgyoutube.com |

| Secondary | 100 - 140 libretexts.org | E1 libretexts.orgyoutube.com |

| Tertiary | 25 - 80 libretexts.org | E1 libretexts.orgyoutube.com |

The hydroxymethyl group in this compound is a primary alcohol and can be oxidized to an aldehyde and further to a carboxylic acid. The specific product depends on the oxidizing agent used.

Common oxidizing agents for primary alcohols include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that typically oxidizes primary alcohols to carboxylic acids. libretexts.org For benzylic alcohols, this oxidation can proceed as long as there is at least one hydrogen on the benzylic carbon. libretexts.org

Chromic acid (H₂CrO₄): Formed from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid. This is also a strong oxidizing agent that converts primary alcohols to carboxylic acids.

Pyridinium chlorochromate (PCC): A milder oxidizing agent that can selectively oxidize primary alcohols to aldehydes.

The reduction of the hydroxymethyl group is less common as it is already in a reduced state. However, the corresponding aldehyde or carboxylic acid can be reduced back to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Electrophilic and Nucleophilic Reactions of the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The sulfonic acid group (-SO₃H) and the hydroxymethyl group (-CH₂OH) are both substituents on the benzene ring and will influence the rate and position of further substitution.

The sulfonic acid group is a deactivating, meta-directing group. youtube.com This means it withdraws electron density from the benzene ring, making it less reactive towards electrophiles compared to benzene itself. youtube.com The electron-withdrawing nature of the sulfonic acid group is due to the electronegativity of the oxygen atoms and the positive charge on the sulfur atom. Resonance structures show that the ortho and para positions are particularly electron-deficient, thus directing incoming electrophiles to the meta position, which is comparatively more electron-rich. youtube.com

The hydroxymethyl group is generally considered a weak activating group and is ortho, para-directing. However, in the presence of the strongly deactivating sulfonic acid group, the directing effect of the sulfonic acid group will likely dominate.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). libretexts.org

Sulfonation: Introduction of another sulfonic acid group using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). libretexts.orglibretexts.org This reaction is reversible. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, Friedel-Crafts reactions are generally not successful on strongly deactivated rings, such as those containing a sulfonic acid group.

The sulfonation of benzene is a classic example of an EAS reaction where sulfur trioxide (SO₃) acts as the electrophile. libretexts.org The reaction is typically carried out in concentrated sulfuric acid. libretexts.orglibretexts.org

Functional Group Interconversions on the Aromatic Nucleus

The aromatic nucleus of this compound is substituted with a hydroxyl (-OH), a methyl (-CH₃), and a sulphonic acid (-SO₃H) group. These substituents significantly influence the reactivity of the aromatic ring towards further functionalization, primarily through electrophilic aromatic substitution reactions. The interplay of their electronic and steric effects dictates the position and feasibility of introducing new functional groups.

The hydroxyl and methyl groups are activating, ortho-, para-directing groups, meaning they increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, thus making the ring more susceptible to electrophilic attack. Conversely, the sulphonic acid group is a deactivating, meta-directing group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. libretexts.orgmsu.edu

Given the substitution pattern of commercially available isomers of this compound (e.g., 2-hydroxy-5-methylbenzenesulphonic acid), the directing effects of the existing substituents will determine the outcome of further substitution reactions.

Electrophilic Aromatic Substitution Reactions:

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃. libretexts.orgmsu.edu The strong activating effect of the hydroxyl group, moderated by the methyl group, will direct the incoming halogen to the positions ortho and para to the hydroxyl group.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring. libretexts.orgbyjus.com The nitronium ion (NO₂⁺), a strong electrophile, will be directed to the positions activated by the hydroxyl and methyl groups.

Sulphonation: Further sulphonation can occur under forcing conditions with fuming sulfuric acid (H₂SO₄/SO₃). libretexts.orgbyjus.com The incoming sulphonic acid group will substitute at a position dictated by the combined directing effects of the existing substituents. It is noteworthy that sulphonation is a reversible process; the sulphonic acid group can be removed by heating with dilute aqueous acid. libretexts.orgmnstate.edu This reversibility can be synthetically useful for temporarily blocking a position on the aromatic ring. mnstate.edu

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups respectively, are generally not successful on strongly deactivated rings. libretexts.orglibretexts.org The presence of the deactivating sulphonic acid group on this compound would likely inhibit these reactions.

Interconversion of Existing Functional Groups:

The existing functional groups on the aromatic ring can also be interconverted to introduce new functionalities.

Conversion of the Sulphonic Acid Group: The sulphonic acid group can be converted into a sulphonyl chloride (-SO₂Cl) by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.gov This sulphonyl chloride is a versatile intermediate that can be further reacted to form sulphonamides or sulphonate esters.

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) under basic conditions, followed by acidification. mnstate.edu

The table below summarizes the potential functional group interconversions on the aromatic nucleus of a representative isomer, 2-hydroxy-5-methylbenzenesulphonic acid.

| Reaction Type | Reagents | Predicted Major Product(s) | Notes |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Bromo-2-hydroxy-5-methylbenzenesulphonic acid | The hydroxyl group is a stronger activating group than the methyl group, directing the electrophile primarily to the position ortho to it. |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-Hydroxy-5-methyl-3-nitrobenzenesulphonic acid | The nitro group is directed to the position activated by both the hydroxyl and methyl groups. |

| Desulphonation | Dilute H₂SO₄, heat | 4-Methylphenol | The sulphonic acid group is removed, yielding the corresponding phenol (B47542). |

| Conversion to Sulphonyl Chloride | SOCl₂ | 2-Hydroxy-5-methylbenzenesulphonyl chloride | This reaction provides a key intermediate for further derivatization. nih.gov |

| Oxidation of Methyl Group | 1. KMnO₄, NaOH, heat 2. H₃O⁺ | 2-Hydroxy-5-carboxybenzenesulphonic acid | The methyl group is oxidized to a carboxylic acid. mnstate.edu |

Mechanistic Characterization of Key Reaction Intermediates and Transition States

The key reactions involving the aromatic nucleus of this compound, particularly electrophilic aromatic substitutions, proceed through a well-established two-step mechanism involving a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com

Mechanism of Electrophilic Aromatic Substitution:

Formation of the Sigma Complex (Arenium Ion): In the initial, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile and attacks a strong electrophile (E⁺). masterorganicchemistry.com This disrupts the aromaticity of the ring and forms a positively charged benzenonium intermediate, where the electrophile is attached to one of the carbon atoms, which becomes sp³-hybridized. byjus.com The positive charge is delocalized over the remaining five sp²-hybridized carbon atoms of the ring through resonance.

Deprotonation to Restore Aromaticity: In the second, fast step, a base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom to which the electrophile is attached. masterorganicchemistry.com This restores the aromatic π-system and results in the formation of the substituted product.

Influence of Substituents on Intermediates and Transition States:

The stability of the sigma complex is a crucial factor in determining the rate and regioselectivity of the electrophilic aromatic substitution. The substituents already present on the benzene ring play a significant role in stabilizing or destabilizing this intermediate.

Activating Groups (-OH, -CH₃): The hydroxyl and methyl groups are electron-donating groups. They stabilize the positively charged sigma complex through resonance (for the -OH group) and inductive effects (for both -OH and -CH₃ groups). This stabilization is most effective when the positive charge is located on the carbon atom bearing the substituent. In the case of ortho and para attack, resonance structures can be drawn where the positive charge is delocalized onto the carbon atom attached to the hydroxyl or methyl group, leading to a more stable intermediate and a lower energy transition state. This explains their ortho-, para-directing nature.

Deactivating Group (-SO₃H): The sulphonic acid group is an electron-withdrawing group. It destabilizes the positively charged sigma complex through its strong inductive effect. This destabilization is most pronounced in the case of ortho and para attack, where the positive charge would be placed on the carbon atom directly attached to the electron-withdrawing sulphonic acid group. For meta attack, the positive charge is never located on this carbon, leading to a relatively less destabilized intermediate compared to ortho and para attack. Consequently, the transition state for meta substitution is of lower energy, making the sulphonic acid group a meta-director. youtube.com

The reaction coordinate diagram for the electrophilic substitution of this compound would show two transition states and one intermediate (the sigma complex). The first transition state, leading to the formation of the sigma complex, corresponds to the rate-determining step and has the highest energy. The stability of the sigma complex, as influenced by the substituents, directly affects the energy of this transition state.

Catalytic Roles and Applications in Chemical Synthesis

Applications as a Building Block in Advanced Organic Synthesis

The bifunctional nature of hydroxymethylbenzenesulphonic acid, possessing both a nucleophilic/electrophilic hydroxymethyl group and a stable, electron-withdrawing sulphonic acid group, suggests its potential as a versatile building block in organic synthesis.

The hydroxymethyl group on the aromatic ring can be a handle for a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, or converted to a halomethyl group for subsequent nucleophilic substitution reactions. The sulphonic acid group, being a strong electron-withdrawing group and a good leaving group under certain conditions, can direct the regioselectivity of electrophilic aromatic substitution reactions or be replaced by other functional groups. This dual functionality could allow for the synthesis of a wide array of substituted aromatic compounds. However, specific examples of such synthetic routes starting from this compound are not well-documented in the surveyed literature.

Heterocyclic compounds are of immense importance in medicinal and materials chemistry. The synthesis of these compounds often involves the reaction of bifunctional or polyfunctional starting materials. Theoretically, this compound could serve as a precursor for certain heterocyclic systems. For example, the hydroxymethyl group and a suitably positioned ortho-substituent (introduced via the directing effect of the sulphonic acid group) could participate in a cyclization reaction to form a fused heterocyclic ring. Despite this potential, a review of the available literature did not yield specific instances of this compound being used as an intermediate in the synthesis of heterocyclic compounds. The synthesis of heterocycles often relies on more established and readily available starting materials. nih.gov

Development of Heterogeneous Catalytic Systems Incorporating this compound

To enhance catalyst stability, reusability, and ease of separation, this compound can be incorporated into heterogeneous catalytic systems. This involves immobilizing the acid on solid supports or integrating it into more complex structures.

Immobilizing homogeneous catalysts onto solid supports is a widely adopted strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the practical advantages of the latter. For this compound, several immobilization techniques can be considered, primarily involving physical adsorption or covalent bonding to a solid matrix.

Common Solid Supports:

Silica (B1680970) (SiO₂): Silica is a versatile and widely used support due to its low cost, environmental friendliness, and thermal stability. Its surface is rich in silanol (B1196071) (Si-OH) groups, which can be chemically modified for covalent attachment of the catalyst. rsc.org For instance, propylsulfonic acid has been successfully supported on silica and used as a heterogeneous catalyst. umz.ac.ir

Activated Carbon: This support offers a high surface area and can be functionalized for catalyst immobilization. wikipedia.org For example, activated carbon has been used to support sulphonic acid groups for biodiesel production. wikipedia.org The surface of activated carbon can be oxidized to introduce oxygen-containing functional groups that can then be used for coupling with the catalyst. wikipedia.org

Immobilization Methods:

Covalent Bonding: This method involves the formation of a strong, stable chemical bond between the catalyst and the support. For this compound, the hydroxyl group offers a potential site for covalent attachment to a suitably functionalized support.

Physical Adsorption: This simpler method relies on weaker interactions, such as van der Waals forces or hydrogen bonding, to attach the catalyst to the support surface. mdpi.com Fumed silica, with its high surface area and adsorptive affinity, is a suitable support for this approach. mdpi.com

The choice of support and immobilization method can significantly impact the catalyst's performance and stability.

Ionic liquids (ILs) have emerged as green solvents and catalyst stabilizers in various chemical reactions. scielo.br The integration of this compound into ionic liquid-based systems can offer several advantages, including enhanced catalytic activity and improved catalyst recovery.

Brønsted acidic ionic liquids (BAILs), which contain a proton-donating group like -SO₃H, have been developed and used as dual solvent-catalysts. researchgate.net These can be synthesized by functionalizing the cation or anion of the ionic liquid with a sulphonic acid group. scielo.br For example, sulphonic acid-functionalized imidazolium (B1220033) salts have shown high catalytic activity in various reactions. umz.ac.ir

A synergistic catalytic system can be created by combining a temperature-responsive ionic liquid with a sulphonic acid like p-toluenesulphonic acid (a close structural analog of this compound). acs.orgresearchgate.net Such a system can exist as a liquid-liquid biphasic system during the reaction, enhancing mass transfer, and then revert to a liquid-solid state upon cooling, facilitating easy separation of the catalyst. acs.orgresearchgate.net

The application of this compound and its immobilized forms as catalysts aligns well with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

One of the most common green chemical transformations where sulphonic acid catalysts excel is esterification . capes.gov.brdntb.gov.ua The traditional use of strong mineral acids like sulphuric acid in esterification suffers from drawbacks such as corrosion, difficulty in separation, and waste generation. Solid-supported sulphonic acid catalysts offer a greener alternative. rsc.org

For instance, p-toluenesulphonic acid has been effectively used as a catalyst for the eco-friendly synthesis of esters under ultrasound irradiation, leading to good yields in short reaction times under mild conditions. scielo.brcapes.gov.br Studies on the esterification of fatty acids have shown that sulphonic acid-functionalized ionic liquids can be highly effective and reusable catalysts. scielo.br

The performance of these catalysts is often evaluated based on several key metrics:

Conversion and Yield: The efficiency of the catalyst in converting reactants to the desired product.

Selectivity: The ability of the catalyst to favor the formation of a specific product over others.

Reusability: The number of reaction cycles the catalyst can be used for without a significant loss of activity.

Turnover Number (TON) and Turnover Frequency (TOF): Measures of the catalyst's productivity.

Research has also indicated that the introduction of hydroxyl groups into solid acid catalysts can enhance their catalytic performance in certain reactions, such as the hydrolysis of cellulose, by providing additional binding sites. researchgate.net This suggests that the hydroxyl group in this compound could potentially play a beneficial role in its catalytic activity in various green chemical transformations.

The table below presents data on the performance of a sulphonic acid-functionalized catalyst in a model esterification reaction.

Table 2: Performance of HSO₃-MIL-101(Cr) in the Esterification of n-Butanol with Acetic Acid

| Catalyst | Reaction Time (h) | Conversion (%) |

|---|---|---|

| Fresh Catalyst | 4 | ~55 |

| Recycled Catalyst (after 1st run) | 4 | ~30 |

Data sourced from a study on acid MOFs.

This data highlights the potential for deactivation and the importance of regeneration strategies for immobilized sulphonic acid catalysts.

Role in Advanced Materials Science and Polymer Chemistry

Integration of Hydroxymethylbenzenesulphonic Acid into Polymer Architectures

The bifunctional nature of this compound, possessing both a reactive hydroxymethyl group and a strongly acidic sulphonic acid group, allows for its versatile incorporation into various polymer systems. This integration can be achieved during polymerization or through post-modification of existing polymer chains.

This compound can act as a monomer or comonomer in polycondensation reactions to form thermosetting resins. It is a component in the synthesis of phenolsulphonic acid-formaldehyde-urea condensates epa.gov. In these reactions, the hydroxymethyl group (-CH₂OH) and the activated ortho and para positions on the benzene (B151609) ring can react with other monomers like phenol (B47542), urea (B33335), and formaldehyde (B43269) wikipedia.orggoogle.comnih.gov. The inclusion of the sulphonic acid group within the resulting polymer network imparts unique properties, such as improved thermal stability and ion-exchange capabilities.

The reaction typically involves the condensation of phenolsulphonic acid, urea, and formaldehyde, creating a cross-linked polymer with repeating units linked by methylene (B1212753) groups epa.gov. This process results in the formation of a durable, thermoset resin.

Table 1: Polycondensation Reactions Involving this compound

| Co-Reactants | Resulting Resin Type | Key Properties Imparted by Sulphonic Acid Group |

|---|---|---|

| Phenol, Formaldehyde, Urea | Phenolsulphonic acid-formaldehyde-urea condensate epa.govepa.gov | Ion-exchange capacity, thermal stability, use as tanning agents google.com |

| Formaldehyde | Sulphomethylated phenolic resin nih.gov | High dispersion stability, cross-linking ability nih.gov |

This "grafting-to" approach involves reacting the functional groups of this compound with complementary groups on the polymer backbone mdpi.com. The result is a modified polymer with enhanced properties such as improved wettability, biocompatibility, and adhesion.

Table 2: Polymer Backbone Modification Strategies

| Modification Technique | Target Polymer Backbone | Resulting Property Enhancement | Mechanism |

|---|---|---|---|

| Graft Polymerization nih.govresearchgate.net | Polystyrene, Polysulfone, Poly(methyl methacrylate) mdpi.com | Increased hydrophilicity, enhanced dispersion stability mdpi.com | Covalent bonding of sulphonic acid groups to the polymer backbone. |

| Surface Functionalization | Cellulose Fibers, Polyolefins | Improved wettability, dye uptake, and adhesion | Introduction of polar -SO₃H groups onto the polymer surface. |

Functionalization of Polymer Matrices with this compound Derivatives

Derivatives of this compound, particularly its metal salts, can be incorporated into polymer matrices as additives to impart specific functionalities. These additives are not chemically bound to the polymer chain but are physically blended, offering a versatile method for property enhancement.

Polymer degradation can be initiated or accelerated by acidic impurities, which may be residues from catalysts or products of environmental exposure lohtragon.comspecialchem.com. Acid scavengers are additives that neutralize these acidic compounds, thereby protecting the polymer and extending its lifespan lohtragon.combaerlocher.com. While this compound is itself an acid, its metal salt derivatives can function as effective acid scavengers and stabilizers wipo.int. These salts can neutralize detrimental acids, enhancing the longevity, resilience, and performance of various polymer-based products lohtragon.com.

Table 3: Polymer Stabilization Effects

| Additive Type | Function | Examples |

|---|---|---|

| Metal salts of sulphonic acids wipo.int | Acid Scavenger, Color Stabilizer | Calcium, Zinc, or Magnesium salts of this compound |

| Antioxidants | Inhibit oxidation | Hindered phenols, phosphites |

| UV Stabilizers | Prevent degradation from UV light | Hindered Amine Light Stabilizers (HALS) |

The primary mechanism of acid scavenging involves a neutralization reaction between the additive and harmful acidic species within the polymer matrix. Acidic residues, such as hydrochloric acid (HCl) from Ziegler-Natta catalysts, can catalyze the degradation of polymer chains baerlocher.com. Metal salt acid scavengers, like calcium stearate or zinc stearate, counteract this by reacting with the acid baerlocher.com.

Similarly, a metal salt of this compound would neutralize a strong acid through a simple acid-base reaction. For example, if calcium hydroxymethylbenzenesulphonate were used, it would react with HCl to form calcium chloride and free this compound. This reaction sequesters the highly corrosive HCl, protecting both the polymer and processing equipment.

General Reaction: 2 HCl + M(SO₃-R)₂ → MCl₂ + 2 HSO₃-R (where M is a divalent metal like Ca or Zn, and R is the hydroxymethylbenzene group)

This process effectively deactivates the catalyst residues and prevents further acid-catalyzed degradation of the polymer baerlocher.com.

This compound is fundamentally important in the creation of ion-exchange resins, particularly strong acid cation (SAC) exchangers alfa-chemistry.com. The sulphonic acid group (-SO₃H) is the active functional group that enables the exchange of cations diva-portal.org. These resins are typically based on a cross-linked polystyrene-divinylbenzene (PS-DVB) polymer backbone alfa-chemistry.comexcedr.com.

There are two primary methods for producing these resins:

Post-polymerization Sulphonation: A pre-formed PS-DVB copolymer is treated with a strong sulphonating agent, such as concentrated sulfuric acid, to introduce sulphonic acid groups onto the benzene rings of the polymer google.com.

Copolymerization of a Sulphonated Monomer: A monomer that already contains a sulphonic acid group, such as this compound, is copolymerized with a cross-linking agent like divinylbenzene cdnsciencepub.comacs.org. This method allows for a more uniform distribution of functional groups throughout the resin matrix and can produce resins with a very high density of sulphonic acid groups acs.orgcdnsciencepub.com.

These resins are widely used in water softening, demineralization, and chemical catalysis alfa-chemistry.comexcedr.com.

Table 4: Types of Ion-Exchange Resins and Functional Groups

| Resin Type | Functional Group | Polymer Matrix | Typical Applications |

|---|---|---|---|

| Strong Acid Cation (SAC) alfa-chemistry.com | Sulphonic acid (–SO₃H) | Polystyrene-DVB | Water softening, demineralization alfa-chemistry.com |

| Weak Acid Cation (WAC) excedr.com | Carboxylic acid (–COOH) | Acrylic polymers | Selective removal of hardness ions alfa-chemistry.com |

| Strong Base Anion (SBA) excedr.com | Quaternary ammonium (B1175870) | Polystyrene-DVB | Removal of strong mineral acids alfa-chemistry.com |

| Weak Base Anion (WBA) excedr.com | Tertiary amine | Polystyrene-DVB | Absorption of strong acids alfa-chemistry.com |

Novel Material Development Using this compound as a Monomer or Crosslinker

This compound is a bifunctional molecule featuring both a hydroxymethyl (-CH2OH) and a sulphonic acid (-SO3H) group attached to a benzene ring. This unique combination of reactive sites makes it a valuable building block in polymer chemistry and materials science for the development of advanced materials with tailored properties. Its utility as both a monomer and a crosslinking agent allows for the synthesis of a new generation of functional polymers and specialty chemicals.

Synthesis of Sulfonated Polymers for Membranes

The incorporation of sulphonic acid groups into polymer backbones is a key strategy for developing proton exchange membranes (PEMs), which are critical components in fuel cells and other electrochemical devices. This compound serves as an important monomer in the synthesis of these sulfonated polymers, imparting hydrophilicity and proton conductivity to the resulting membranes.

The presence of the sulfonic acid group (-SO₃H) provides strong acidity and water solubility, which is crucial for modifying polymer properties. smolecule.com These functionalized polymers often exhibit enhanced hydrophilicity and improved interactions with cells and other materials. smolecule.com The synthesis of sulfonated polymers can be achieved through various polymerization techniques where this compound can be incorporated. For instance, its hydroxyl group can participate in condensation polymerization reactions (e.g., esterification) with other monomers containing carboxylic acids or other suitable functional groups.

Research into sulfonated polymers for membranes is extensive, with various polymer backbones being explored to achieve high proton conductivity, good mechanical strength, and thermal stability. While perfluorinated sulfonic acid polymers like Nafion® have been widely used, there is significant research into alternative hydrocarbon-based polymers due to the high cost and environmental concerns associated with fluorinated compounds. mdpi.com Sulfonated polyimides and sulfonated poly(ether ether ketone)s are examples of such alternatives where monomers containing sulfonic acid groups are employed. nih.govresearchgate.net The introduction of angled comonomers can increase water absorption, leading to higher proton conductivity. researchgate.net

The general approach involves the copolymerization of a sulfonated monomer, like a derivative of this compound, with non-sulfonated monomers to control the degree of sulfonation and, consequently, the membrane's properties.

Table 1: Comparison of Properties for Different Sulfonated Polymer Membrane Types

| Polymer Type | Key Advantages | Typical Monomers/Precursors |

|---|---|---|

| Perfluorinated Sulfonic Acids (e.g., Nafion®) | High proton conductivity, excellent chemical and thermal stability. mdpi.com | Tetrafluoroethylene, Perfluorinated vinyl ethers with sulfonyl acid fluoride groups |

| Sulfonated Polyimides (SPI) | Good thermal and mechanical properties, tunable properties. | Sulfonated diamines (e.g., diamine with pendant benzenesulfonic acid), Dianhydrides. mdpi.comresearchgate.net |

| Sulfonated Hydrocarbon Polymers | Lower cost, potential for easier processing. | Styrenesulfonic acid, Divinylbenzene. consensus.app |

Preparation of Specialty Chemicals for Industrial Applications

The dual functionality of this compound makes it a versatile intermediate in the synthesis of a wide range of specialty chemicals for various industrial applications. The reactivity of both the hydroxymethyl and the sulphonic acid groups can be exploited to build more complex molecules.

Benzenesulfonic acid and its derivatives are foundational in the production of detergents, dyes, and pharmaceuticals. elchemy.com For instance, they are precursors to linear alkylbenzene sulfonates (LAS), which are major components of many cleaning products. elchemy.com They also serve as intermediates in the manufacturing of azo dyes, contributing to color solubility and fastness. elchemy.com

This compound, with its additional reactive handle, expands these possibilities.

In Dye and Pigment Manufacturing : The hydroxymethyl group can be chemically modified to alter the chromophore's properties or to link the dye molecule to other substrates, while the sulfonic acid group ensures water solubility, a critical factor for textile dyeing processes.

In Surfactant Production : The molecule's inherent amphiphilic nature, with a hydrophilic sulfonic acid group and a more hydrophobic aromatic ring, makes it a candidate for use in surfactant formulations. smolecule.com Further modification of the hydroxymethyl group can be used to tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant.

As a Catalyst : Like benzenesulfonic acid, which is a strong acid catalyst used in esterification and polymerization, this compound can also function as an acid catalyst. elchemy.com The hydroxymethyl group could potentially be used to immobilize the catalyst onto a solid support.

In Pharmaceutical Synthesis : The functional groups of this compound allow for its use as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). smolecule.com

Table 2: Industrial Applications of Benzenesulfonic Acid Derivatives and Potential for this compound

| Application Area | Role of Benzenesulfonic Acid Derivatives | Potential Role/Advantage of this compound |

|---|---|---|

| Detergents & Surfactants | Precursor to linear alkylbenzene sulfonates (LAS). elchemy.com | Can be used to create specialty surfactants with tunable properties via modification of the -CH2OH group. |

| Dyes & Pigments | Intermediate for azo dyes, providing solubility and color fastness. elchemy.com | Offers an additional site for chemical modification to fine-tune color or attach to substrates. |

| Catalysis | Strong acid catalyst for reactions like esterification and dehydration. elchemy.com | Can act as a functional catalyst that can be anchored to supports via the hydroxymethyl group. |

| Pharmaceuticals | Used as an intermediate in API synthesis. smolecule.com | Provides a versatile scaffold with two distinct functional groups for building complex drug molecules. |

Environmental Chemistry and Transformation Pathways of Hydroxymethylbenzenesulphonic Acid

Abiotic Transformation Mechanisms in Aquatic and Terrestrial Systems

Hydrolytic Stability under Varying pH Conditions

Generally, sulfonic acids are strong acids and exist as the sulfonate anion under typical environmental pH conditions. The C-S bond in aromatic sulfonates is known to be relatively stable to hydrolysis. However, the stability can be influenced by the pH of the surrounding medium.

In acidic conditions (pH 2-5), the hydrolysis of related phenylsulfamate esters has been shown to proceed via an associative SN2 mechanism, where a water molecule acts as a nucleophile attacking the sulfur atom. nih.gov For hydroxymethylbenzenesulphonic acid, significant hydrolysis under acidic conditions is not expected to be a major degradation pathway due to the stability of the aromatic sulfonate group.

Under neutral to alkaline conditions (pH ≥ 6-9), a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism can become more prominent for certain sulfonate esters, involving the ionization of a suitable functional group. nih.gov For aromatic sulfonyl chlorides, the rate of hydrolysis increases in alkaline solutions. rsc.org It is plausible that at higher pH values, the hydroxymethyl group could influence the reactivity of the molecule, though specific data is lacking.

Table 1: Inferred Hydrolytic Behavior of this compound at Different pH Values

| pH Range | Expected Predominant Species | Inferred Hydrolytic Stability | Rationale based on Analogous Compounds |

| Acidic (pH < 4) | This compound | High | Strong acid, stable C-S bond in aromatic sulfonates. |

| Neutral (pH 4-8) | Hydroxymethylbenzenesulphonate | High | The sulfonate anion is generally resistant to hydrolysis. |

| Alkaline (pH > 8) | Hydroxymethylbenzenesulphonate | Moderate to High | Potential for increased reactivity at higher pH, as seen with other sulfonyl compounds, but likely still a slow process. |

It is important to note that these are inferences, and experimental studies are required to determine the precise hydrolysis kinetics of this compound under varying environmental conditions.

Photochemical Degradation Pathways

Photochemical degradation, driven by sunlight, can be a significant transformation pathway for aromatic compounds in the environment. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment (photosensitizers).

For aromatic compounds, electronic excitation upon absorption of light can lead to various reactions, including cycloadditions and electron transfer-mediated transformations. rsc.org While specific studies on the photochemical degradation of this compound are limited, research on related compounds like p-toluenesulfonic acid (p-TSA) provides insights. The photodegradation of p-TSA has been shown to be influenced by factors such as pH and the presence of photosensitizers.

Potential photochemical degradation pathways for this compound could involve:

Hydroxylation of the Aromatic Ring: Attack by photochemically generated hydroxyl radicals (•OH) can lead to the formation of hydroxylated derivatives.

Oxidation of the Hydroxymethyl Group: The hydroxymethyl group could be oxidized to a formyl (aldehyde) and subsequently to a carboxyl group.

Desulfonation: Cleavage of the C-S bond, leading to the release of the sulfonate group as sulfate (B86663).

Ring Cleavage: More extensive degradation can result in the opening of the aromatic ring.

The efficiency of these photochemical processes would depend on factors such as the intensity and wavelength of sunlight, the presence of natural photosensitizers like dissolved organic matter, and the chemical composition of the water or soil.

Redox Transformations in Environmental Compartments

Redox (oxidation-reduction) reactions are fundamental processes in soil and aquatic environments that can influence the fate of organic pollutants. The redox potential (Eh) of a system, which is influenced by factors like oxygen availability and microbial activity, determines whether oxidative or reductive transformations are favored. researchtrend.netcolostate.edu

In aerobic environments (positive Eh), oxidative transformations are likely to be the primary redox pathway for this compound. The hydroxymethyl group is susceptible to oxidation, potentially leading to the formation of the corresponding benzaldehyde (B42025) and benzoic acid derivatives. Microbial activity plays a significant role in mediating these oxidative processes. researchtrend.net

Under anaerobic conditions (negative Eh), which can occur in waterlogged soils, sediments, and anoxic water bodies, reductive transformations become more important. For sulfonated aromatic compounds, this could potentially involve the reduction of the sulfonate group, although this is generally a less favorable process. The aromatic ring itself can also undergo reduction under strongly reducing conditions. The transformation of elements like nitrogen and sulfur is highly dependent on the redox status of the soil. researchtrend.net

The interplay between pH and Eh is crucial in determining the speciation and transformation of compounds in the environment. researchtrend.netwur.nl For instance, the mobility and bioavailability of metal ions, which can act as catalysts in redox reactions, are strongly pH-dependent.

Biotic Transformation Pathways in Environmental Systems

The biodegradation of this compound by microorganisms is a key process in its ultimate removal from the environment. Bacteria, in particular, have evolved diverse enzymatic machinery to break down a wide range of organic compounds, including aromatic sulfonates.

Microbial Degradation Mechanisms

While direct studies on the microbial degradation of this compound are not extensively documented, the metabolic pathways for closely related compounds, such as p-toluenesulfonic acid (p-TSA), have been elucidated and provide a strong basis for inferring its biodegradation.

Several bacterial strains, including species of Pseudomonas and Arthrobacter, have been shown to utilize aromatic sulfonates as a source of sulfur for growth. nih.gov The initial step in the degradation of many aromatic sulfonates is desulfonation, where the sulfonate group is cleaved from the aromatic ring. This reaction is often catalyzed by monooxygenase enzymes, which incorporate one atom of molecular oxygen into the substrate, leading to the formation of a hydroxylated aromatic compound and the release of sulfite (B76179) (SO3^2-), which is then oxidized to sulfate (SO4^2-). nih.gov

Based on the degradation of p-TSA, a plausible microbial degradation pathway for this compound could involve the following steps:

Oxidation of the Hydroxymethyl Group: The initial attack could be on the hydroxymethyl group, oxidizing it to a formyl group and then to a carboxyl group, forming 4-carboxybenzenesulfonic acid.

Desulfonation: A monooxygenase could then catalyze the desulfonation of the aromatic ring, yielding protocatechuic acid (3,4-dihydroxybenzoic acid).

Ring Cleavage: The resulting dihydroxylated aromatic intermediate would then be susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates.

Further Metabolism: These aliphatic compounds would then enter central metabolic pathways and be completely mineralized to carbon dioxide and water.

Table 2: Potential Microbial Degradation Intermediates of this compound

| Putative Intermediate | Chemical Formula | Role in Pathway |

| 4-Formylbenzenesulphonic acid | C₇H₆O₄S | Product of initial oxidation |

| 4-Carboxybenzenesulphonic acid | C₇H₆O₅S | Product of further oxidation |

| Protocatechuic acid | C₇H₆O₄ | Product of desulfonation |

| Aliphatic ring-cleavage products | Various | Products of dioxygenase activity |

Enzyme-Mediated Transformations

The biodegradation of sulfonated aromatic compounds is mediated by specific enzymes. The key enzymes involved in the initial stages of degradation are typically monooxygenases and dioxygenases. nih.gov

Monooxygenases: These enzymes are responsible for the initial desulfonation of many aromatic sulfonates. They catalyze the incorporation of one oxygen atom into the aromatic ring, leading to the formation of a phenol (B47542) and the release of sulfite. Experiments with 18O2 have confirmed that the hydroxyl group is derived from molecular oxygen. nih.gov

Dioxygenases: Following desulfonation and hydroxylation of the aromatic ring, dioxygenases play a crucial role in cleaving the aromatic ring. These enzymes incorporate both atoms of molecular oxygen into the substrate, breaking the stable aromatic structure and forming aliphatic products that can be further metabolized.

While specific enzymes for the degradation of this compound have not been characterized, it is highly probable that enzymes with broad substrate specificity, capable of acting on a range of substituted aromatic sulfonates, would be involved. The genetic information for these degradative enzymes is often located on plasmids, which can be transferred between different bacterial species, facilitating the adaptation of microbial communities to new pollutants.

Advanced Chemical Methodologies for Studying Environmental Fate

The study of the environmental fate of chemical compounds such as this compound relies on sophisticated analytical methodologies. These techniques are crucial for understanding how the compound behaves and transforms in various environmental compartments. Advanced methods enable researchers to trace the journey of the parent compound and identify its various transformation products, providing a clearer picture of its persistence, mobility, and potential ecological impact.

Tracing Chemical Transformations in Environmental Matrices

Tracing the transformation of this compound in complex environmental matrices like soil and water involves a multi-faceted approach. While specific studies on this particular compound are not abundant, the transformation pathways can be inferred from the known behavior of structurally similar compounds, such as p-toluenesulfonic acid (PTSA) and benzyl (B1604629) alcohol.

The degradation of this compound likely proceeds through several key reactions. The hydroxymethyl group is susceptible to oxidation, a common fate for benzyl alcohols in the environment. This process can lead to the formation of corresponding aldehydes and carboxylic acids. For instance, the biodegradation of benzyl alcohol is known to proceed via benzaldehyde and benzoic acid. nih.govnih.gov Similarly, the methyl group of PTSA can undergo hydroxylation. rsc.org

Furthermore, the sulfonic acid group can be a point of enzymatic attack, leading to desulfonation. The aromatic ring itself can undergo hydroxylation and eventual ring cleavage, a common pathway in the microbial degradation of aromatic compounds. nih.govnih.gov The degradation pathways for PTSA have been proposed to include methyl hydroxylation, sulfonyl hydroxylation, and ring-opening reactions. rsc.org

Isotope labeling studies are a powerful tool for tracing these transformations. By synthesizing this compound with stable isotopes (e.g., ¹³C or ¹⁸O) in specific positions, researchers can follow the labeled atoms through various degradation products using mass spectrometry. This provides definitive evidence of transformation pathways.

Table 1: Inferred Environmental Transformation Pathways of this compound

| Pathway | Initial Reactant | Intermediate Products | Potential Final Products | Analogous Compound Transformation |

| Oxidation of Hydroxymethyl Group | This compound | Formylbenzenesulphonic acid | Carboxybenzenesulphonic acid | Benzyl alcohol to benzoic acid nih.govnih.gov |

| Hydroxylation of Aromatic Ring | This compound | Dihydroxy-methylbenzenesulphonic acid | Ring cleavage products | Catechol formation from benzoic acid nih.gov |

| Desulfonation | This compound | Hydroxymethylbenzene (Benzyl alcohol) | Further degradation products of benzyl alcohol | Microbial degradation of other sulfonated aromatics |

| Combined Pathways | This compound | Formyl- or Carboxy- intermediates followed by ring hydroxylation | Various aliphatic acids | Degradation of p-toluenesulfonic acid rsc.org |

This table presents inferred pathways based on the degradation of analogous compounds. Specific transformation products for this compound would need to be confirmed through dedicated studies.

Development of Analytical Protocols for Environmental Monitoring

The development of robust analytical protocols is fundamental for the environmental monitoring of this compound and its transformation products, excluding the determination of contamination levels. The focus of such protocols is on the accurate identification and characterization of the analytes in various environmental samples.

Given the polar nature of this compound and its likely transformation products (e.g., carboxylic acid and hydroxylated derivatives), liquid chromatography (LC) is the most suitable separation technique. High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone of such analytical methods.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high selectivity and sensitivity, which are crucial for identifying trace levels of target compounds in complex environmental matrices. High-resolution mass spectrometry (HRMS) is especially valuable for the identification of unknown transformation products by providing accurate mass measurements, which aid in the determination of elemental compositions.

Sample preparation is a critical step to remove interfering substances from the environmental matrix and to concentrate the analytes of interest. Solid-phase extraction (SPE) is a widely used technique for the extraction of polar organic compounds from aqueous samples. The choice of the SPE sorbent is crucial and should be optimized for the specific properties of this compound and its expected degradation products.

Table 2: Key Aspects of an Analytical Protocol for this compound and its Transformation Products

| Protocol Step | Technique | Key Considerations and Parameters | Purpose |

| Sample Collection and Preservation | Standard environmental sampling protocols | Use of appropriate containers, temperature control, and holding times to prevent degradation of analytes. | Ensure sample integrity and representativeness. |

| Sample Preparation | Solid-Phase Extraction (SPE) | Selection of sorbent (e.g., polymeric reversed-phase), pH adjustment of the sample, choice of elution solvents. | Isolate and concentrate analytes from the sample matrix. |

| Chromatographic Separation | High-Performance Liquid Chromatography (HPLC) | Choice of column (e.g., C18, mixed-mode), mobile phase composition (e.g., acetonitrile/water with formic acid or ammonium (B1175870) formate), gradient elution program. | Separate the parent compound from its transformation products and matrix components. |

| Detection and Identification | Tandem Mass Spectrometry (MS/MS) | Optimization of ionization source parameters (e.g., electrospray ionization - ESI), selection of precursor and product ions for selected reaction monitoring (SRM). | Provide sensitive and selective detection and quantification of known analytes. |

| Identification of Unknowns | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements, fragmentation pattern analysis, use of compound databases and prediction software. | Elucidate the structure of unknown transformation products. |

The development of such analytical protocols requires careful validation to ensure their accuracy, precision, and reliability for monitoring the environmental fate of this compound.

Advanced Spectroscopic and Chromatographic Investigations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of hydroxymethylbenzenesulfonic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides unambiguous evidence of the chemical environment of each atom, allowing for the confirmation of its isomeric form (ortho, meta, or para).

One-dimensional NMR spectra offer fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon skeleton.

¹H NMR Spectroscopy: The proton spectrum shows distinct signals for the aromatic, methylene (B1212753) (–CH₂–), and hydroxyl (–OH) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the sulfonic acid group (–SO₃H) and the electron-donating/withdrawing nature of the hydroxymethyl group (–CH₂OH), leading to predictable patterns for each isomer. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.